1-[(3-Methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
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Overview
Description
1-[(3-Methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 3-methoxyphenylmethyl group and a pyridin-3-ylmethyl group, making it a molecule of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[(3-Methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives under mild conditions . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-[(3-Methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex piperazine derivatives.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors, modulating their activity and leading to the desired biological effects. The methoxyphenyl and pyridinyl groups enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-[(3-Methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine can be compared with other piperazine derivatives such as:
1-(3-methoxyphenyl)-4-(piperidin-3-ylmethyl)piperazine: Similar in structure but with a piperidinyl group instead of a pyridinyl group.
1-(3-methoxyphenyl)-4-(pyridin-2-ylmethyl)piperazine: Differing by the position of the pyridinyl group on the piperazine ring.
1-(3-methoxyphenyl)-4-(pyridin-4-ylmethyl)piperazine: Another positional isomer with the pyridinyl group at the 4-position.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-22-18-6-2-4-16(12-18)14-20-8-10-21(11-9-20)15-17-5-3-7-19-13-17/h2-7,12-13H,8-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOIZTPYBGIYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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